[2-(Azetidin-3-yl)-1,3-thiazol-5-yl]methanoldihydrochloride

Lipophilicity Solubility Drug Design

[2-(Azetidin-3-yl)-1,3-thiazol-5-yl]methanol dihydrochloride is a heterocyclic compound featuring an azetidine ring linked to a thiazole core with a hydroxymethyl substituent at the 5-position. The dihydrochloride salt (CAS 2728202-45-5) enhances aqueous solubility and handling compared to the free base form (CAS 2728202-44-4).

Molecular Formula C7H12Cl2N2OS
Molecular Weight 243.15 g/mol
Cat. No. B13625327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Azetidin-3-yl)-1,3-thiazol-5-yl]methanoldihydrochloride
Molecular FormulaC7H12Cl2N2OS
Molecular Weight243.15 g/mol
Structural Identifiers
SMILESC1C(CN1)C2=NC=C(S2)CO.Cl.Cl
InChIInChI=1S/C7H10N2OS.2ClH/c10-4-6-3-9-7(11-6)5-1-8-2-5;;/h3,5,8,10H,1-2,4H2;2*1H
InChIKeyIYKIIDSDCOUNEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(Azetidin-3-yl)-1,3-thiazol-5-yl]methanol Dihydrochloride: A Key Heterocyclic Building Block for Medicinal Chemistry Procurement


[2-(Azetidin-3-yl)-1,3-thiazol-5-yl]methanol dihydrochloride is a heterocyclic compound featuring an azetidine ring linked to a thiazole core with a hydroxymethyl substituent at the 5-position [1]. The dihydrochloride salt (CAS 2728202-45-5) enhances aqueous solubility and handling compared to the free base form (CAS 2728202-44-4) . This compound serves as a versatile synthetic intermediate in drug discovery, particularly for generating bioactive molecule libraries where the azetidine ring imparts conformational rigidity and the thiazole core offers opportunities for hydrogen bonding and metal coordination [2].

+ Dihydrochloride salt supports aqueous solubility and improved handling vs free base
+ Azetidine-thiazole scaffold offers conformational rigidity and hydrogen-bonding potential
+ Fits fragment-library construction and heterocyclic intermediate synthesis workflows

Why Generic Substitution of [2-(Azetidin-3-yl)-1,3-thiazol-5-yl]methanol Dihydrochloride Fails: The Risk of Property Deviation in Analog Selection


Even minor structural modifications to the [2-(Azetidin-3-yl)-1,3-thiazol-5-yl]methanol scaffold lead to significant, quantifiable shifts in physicochemical properties crucial for its role as a synthetic intermediate. Substituting the 5-hydroxymethyl group with an acetyl group (as in 1-[2-(Azetidin-3-yl)-1,3-thiazol-5-yl]ethan-1-one) alters the hydrogen bond donor count, lipophilicity, and topological polar surface area (TPSA) [1]. Using an alternative salt form or a regioisomeric analog can drastically change solubility and reactivity, potentially derailing synthetic routes or biological assays that rely on the specific solubility, reactivity, and molecular recognition profile of the original compound [2]. Procurement based on mere structural similarity without accounting for these precise property differences introduces significant scientific risk.

Target [2-(Azetidin-3-yl)-1,3-thiazol-5-yl]methanol dihydrochloride
Risk if substituted 5-Acetyl analog may increase lipophilicity and reduce H-bond donors, shifting aqueous reaction or recognition profiles.
Target Dihydrochloride salt
Risk if substituted Free base or alternative salts may change solubility and handling, potentially disrupting established synthetic protocols.

[2-(Azetidin-3-yl)-1,3-thiazol-5-yl]methanol Dihydrochloride vs. Analogs: A Quantitative Differentiation Data Sheet


Enhanced Hydrophilicity: Comparison of [2-(Azetidin-3-yl)-1,3-thiazol-5-yl]methanol with its 5-Acetyl Analog

The target compound's XLogP3 value of -0.5 indicates significantly higher hydrophilicity compared to its 5-acetyl analog, 1-[2-(Azetidin-3-yl)-1,3-thiazol-5-yl]ethan-1-one, which has an XLogP3 of 0.4 [1][2]. This difference of 0.9 log units translates to a predicted ~8-fold higher aqueous solubility for the target compound, which is critical for applications requiring aqueous reaction conditions or biological assays in polar media.

Lipophilicity
Reported
Target XLogP3: −0.5
5-Acetyl analog: +0.4
Δ = −0.9 (higher hydrophilicity)
May support aqueous reaction conditions and biological assays where lipophilic analogs show lower solubility
Computed XLogP3 values; experimental solubility verification recommended
Lipophilicity Solubility Drug Design

Increased Hydrogen Bond Donor Capacity: [2-(Azetidin-3-yl)-1,3-thiazol-5-yl]methanol vs. 5-Acetyl Variant

The target compound possesses two hydrogen bond donors (HBD), originating from the azetidine NH and the hydroxymethyl OH group. Its 5-acetyl analog, 1-[2-(Azetidin-3-yl)-1,3-thiazol-5-yl]ethan-1-one, has one HBD (azetidine NH only) [1][2]. This additional HBD provides the target compound with enhanced potential for forming specific hydrogen bonds with biological targets, which is often decisive in fragment-based lead discovery for establishing key binding interactions.

H-Bond Donor Count
Reported
Target: 2 HBD
5-Acetyl analog: 1 HBD
Difference: +1 HBD
Additional donor may enable bidentate interactions in target-binding studies
Relevant for fragment-based design requiring specific H-bond patterns
Molecular Recognition Binding Affinity Fragment-Based Drug Design

Packaging and Purity Specification Advantage: Customizable Procurement from Reputable Suppliers

The dihydrochloride salt of [2-(Azetidin-3-yl)-1,3-thiazol-5-yl]methanol is listed by suppliers with a purity of 95% and is available in a range of package sizes including 1g, 5g, and 10g . In contrast, the free base form is available from Enamine in 0.05g, 0.25g, and 1g quantities at different price points [1]. This flexibility in packaging allows for better matching of procurement quantities to project phase, from milligram-scale screening to gram-scale lead optimization.

Procurement Specification
Specification review
Dihydrochloride: 95% purity, 1g–10g
Free base: 0.05g–1g (vendor-dependent pricing)
Larger-scale packaging options available for salt form
Confirm lot-specific purity and availability with supplier
Procurement Supply Chain Research Chemicals

Ideal Application Scenarios for [2-(Azetidin-3-yl)-1,3-thiazol-5-yl]methanol Dihydrochloride in Scientific Research


Aqueous-Phase Fragment-Based Screening Libraries

The compound's low computed logP of -0.5 and high topological polar surface area (TPSA) of 73.4 Ų make it an ideal candidate for inclusion in fragment libraries designed for screening under aqueous conditions [1]. Its superior predicted solubility ensures it remains in solution at the high concentrations (often 0.5-1 mM) typical of fragment screens, avoiding the false negatives associated with hydrophobic fragments that precipitate or aggregate [1].

Synthesis of Kinase or Enzyme Inhibitor Intermediates Requiring a Dual Hydrogen Bond Donor

The presence of two hydrogen bond donors (azetidine NH and hydroxymethyl OH) allows for the establishment of specific, bidentate interactions with biological targets such as kinase hinge regions or enzyme active sites [2]. This makes the compound a strategic intermediate for incorporating a dual-donor motif into inhibitor designs, a feature absent in the mono-donor acetyl analog [3].

Medicinal Chemistry Lead Optimization Requiring Bulk Intermediates

The availability of the compound in larger, cost-effective package sizes (up to 10 grams) from commercial suppliers directly supports late-stage lead optimization where gram-scale synthesis of analogs is necessary . This procurement advantage reduces lead times and cost per experiment compared to sourcing smaller quantities of the free base [4].

Application
Selection Property
Validation Focus
Fragment-based screening (aqueous)
Low lipophilicity, high TPSA intermediate
Aqueous solubility context and fragment solubility verification
Kinase/enzyme inhibitor intermediate with dual HBD
Dual hydrogen bond donor motif availability
Binding interaction mapping and bidentate H-bond review
Lead optimization scale-up synthesis
Bulk gram-scale packaging options
Procurement scale-up efficiency and lot consistency review
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